[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine
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Overview
Description
[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine is an organic compound with the molecular formula C10H15FN2 It is a derivative of phenethylamine, featuring a fluorine atom on the phenyl ring and a dimethylamine group attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzaldehyde.
Reductive Amination: The 4-fluorobenzaldehyde undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the intermediate [2-(4-fluorophenyl)ethyl]dimethylamine.
Amine Protection and Deprotection: The intermediate is then protected using a suitable protecting group, followed by deprotection to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the dimethylamine group modulates its pharmacokinetic properties. The compound may act as an agonist or antagonist, depending on the target and context of use.
Comparison with Similar Compounds
Similar Compounds
- [2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine
- [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine
- [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
Uniqueness
The presence of the fluorine atom in [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine distinguishes it from its analogs. Fluorine imparts unique electronic properties, enhancing the compound’s stability and reactivity. This makes it particularly valuable in medicinal chemistry for designing drugs with improved efficacy and safety profiles.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-13(2)10(7-12)8-3-5-9(11)6-4-8/h3-6,10H,7,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQFFOAUNDPGNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390353 |
Source
|
Record name | [2-amino-1-(4-fluorophenyl)ethyl]dimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842954-71-6 |
Source
|
Record name | [2-amino-1-(4-fluorophenyl)ethyl]dimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-amino-1-(4-fluorophenyl)ethyl]dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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